molecular formula C15H22ClN3O B3937459 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride

Cat. No.: B3937459
M. Wt: 295.81 g/mol
InChI Key: JGRBMZSNQJBSPR-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents such as acetone, toluene, or DMF, and the reactions can be carried out under both acidic and basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride is unique due to its specific functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-15(2,3)13(19)10-18-12-7-5-4-6-11(12)17-9-8-16-14(17)18;/h4-7,13,19H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRBMZSNQJBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C2=CC=CC=C2N3C1=NCC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride
Reactant of Route 2
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride
Reactant of Route 3
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride
Reactant of Route 4
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride
Reactant of Route 5
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride
Reactant of Route 6
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-ol;hydrochloride

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